

The Toxicity and Hazards of Cacodyl Oxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cacodyl oxide**

Cat. No.: **B3343075**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and does not constitute medical or safety advice. **Cacodyl oxide** is an extremely toxic and hazardous substance that should only be handled by trained professionals with appropriate personal protective equipment and engineering controls.

Executive Summary

Cacodyl oxide, $[(\text{CH}_3)_2\text{As}]_2\text{O}$, is a historically significant organoarsenic compound, recognized as one of the first organometallic substances to be synthesized.^{[1][2]} It is a component of "Cadet's fuming liquid," known for its extreme toxicity, disagreeable garlic-like odor, and spontaneous flammability in air.^{[3][4]} While its direct applications are limited today due to its hazardous nature, understanding its toxicological profile is crucial for historical context, environmental remediation, and for researchers working with related organoarsenic compounds. This guide provides an in-depth overview of the known toxicity and hazards of **cacodyl oxide** and its related compounds, details on its mechanism of action, and standardized protocols for its toxicological assessment.

Physicochemical Properties and Hazards

Cacodyl oxide is a colorless to reddish-brown oily liquid.^[3] It is known to fume on contact with air and can ignite spontaneously.^[5] Its high arsenic content is the primary driver of its extreme toxicity.

Table 1: Physical and Chemical Properties of **Cacodyl Oxide**

Property	Value	Reference
Chemical Formula	<chem>C4H12As2O</chem>	[1]
Molar Mass	225.98 g/mol	[2]
Appearance	Colorless to reddish-brown oily liquid	[3]
Odor	Intense, garlic-like	[4]
Spontaneous Ignition	Can ignite spontaneously in dry air	[5]

Table 2: Health and Safety Hazard Classification

Hazard	Description
Acute Toxicity	Highly toxic via inhalation, ingestion, and dermal contact.
Carcinogenicity	All arsenic compounds are classified as Group A (human) carcinogens.[6]
Symptoms of Exposure	Tingling of hands and feet, giddiness, black coating on the tongue, severe irritation to skin and mucous membranes, and in severe cases, multi-system organ failure.[4][6][7]
Environmental Hazard	Very toxic to aquatic life with long-lasting effects.

Quantitative Toxicity Data

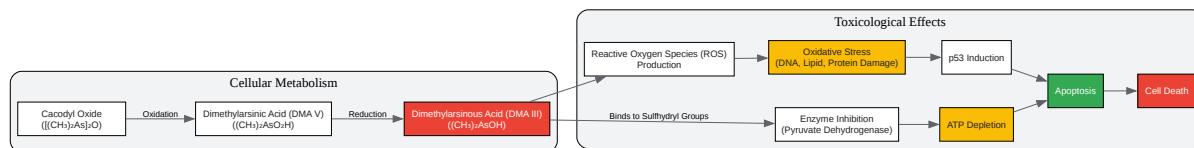
Specific modern LD50 and LC50 values for **Cacodyl Oxide** are not readily available in the contemporary scientific literature, likely due to its extreme toxicity and historical nature. However, extensive data exists for its stable oxidation product, Cacodylic Acid (Dimethylarsinic Acid), which can serve as a toxicological reference point. It is critical to note that **Cacodyl Oxide** is considered to be more acutely toxic than Cacodylic Acid.

Table 3: Acute Toxicity Data for Cacodylic Acid (Dimethylarsinic Acid)

Route of Administration	Species	Value	Reference(s)
Oral LD50	Rat	644 - 830 mg/kg	[8]
Oral LD50	Rat, Mouse	23 - 100 mg/kg	[6]
Inhalation LC50	Rat	> 3.9 mg/L (2 h)	[8]
Intraperitoneal LD50	Rat	720 mg/kg	[8]

Mechanism of Toxicity and Signaling Pathways

The toxicity of **cacodyl oxide** is primarily attributed to its arsenic content, specifically its biotransformation into trivalent arsenic species, which are highly reactive with sulfhydryl groups in proteins and enzymes. The general mechanism for arsenic toxicity involves the disruption of cellular respiration and the induction of oxidative stress.


Upon entering the body, organoarsenic compounds like **cacodyl oxide** are metabolized. This process can involve both reduction and oxidative methylation. The trivalent methylated metabolites, such as dimethylarsinous acid (DMAIII), are particularly toxic.[9]

The key mechanisms of arsenic-induced toxicity are:

- Inhibition of Cellular Respiration: Trivalent arsenicals bind to sulfhydryl groups in enzymes essential for cellular respiration, such as pyruvate dehydrogenase, leading to the disruption of the citric acid cycle and a severe reduction in ATP production.[7]
- Induction of Oxidative Stress: Arsenic compounds can increase the production of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[7] This leads to oxidative damage to DNA, lipids, and proteins. The metabolism of dimethylarsinic acid has been shown to produce dimethylarsenic peroxyl radicals, which contribute to DNA damage. [10]
- Induction of Apoptosis: Arsenic compounds can trigger programmed cell death (apoptosis). This can be initiated by the cellular stress caused by ATP depletion and oxidative damage.

Studies on other arsenic compounds have shown the involvement of the p53 tumor suppressor protein and the modulation of the Bcl-2 family of proteins, which regulate the mitochondrial pathway of apoptosis.[11]

Below is a diagram illustrating the proposed metabolic and toxicological pathway of dimethylated arsenic compounds.

[Click to download full resolution via product page](#)

Metabolic activation and primary toxicity pathways of dimethylated arsenic compounds.

Experimental Protocols for Toxicity Assessment

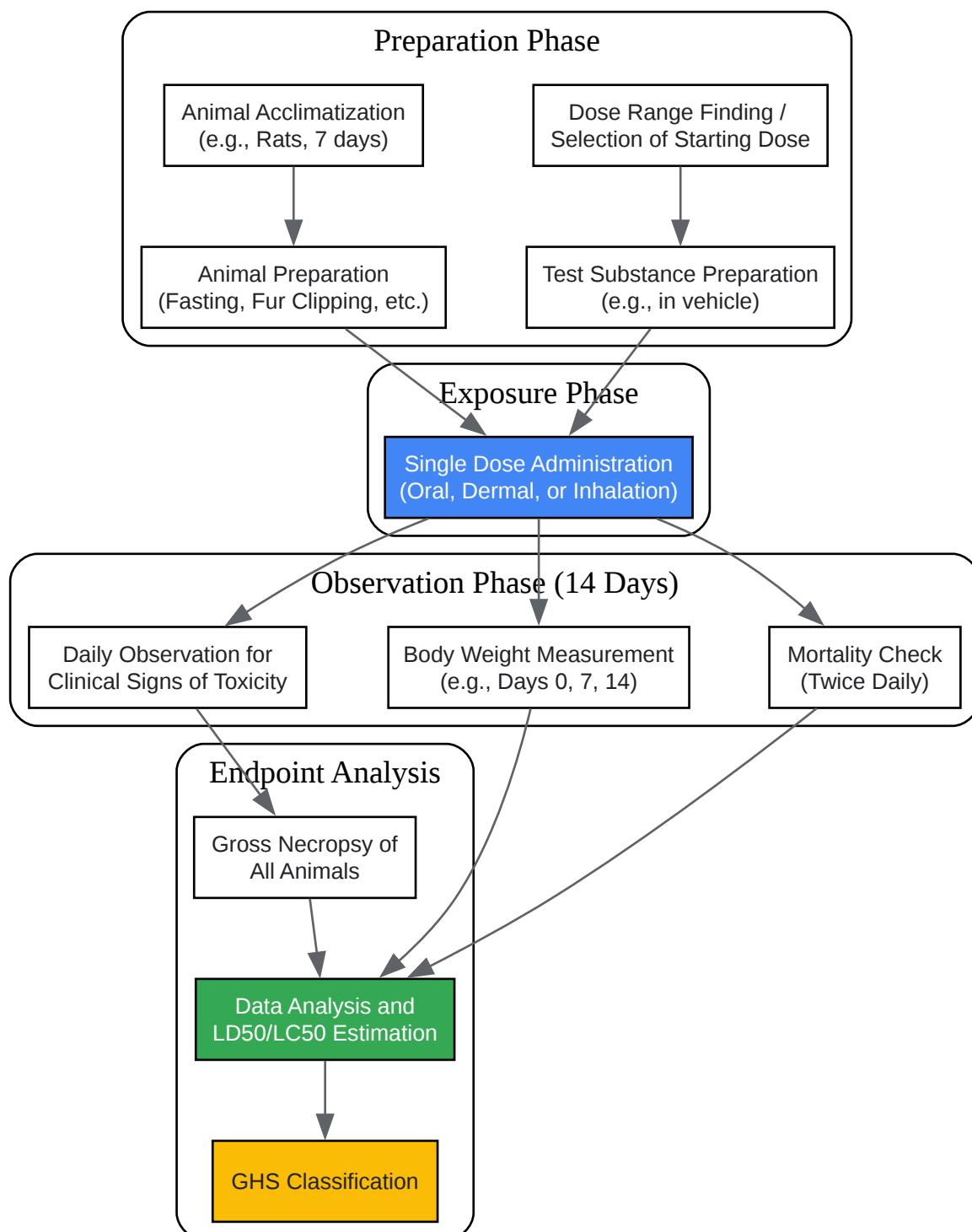
While specific experimental protocols for the toxicity testing of **Cacodyl Oxide** are not detailed in recent literature, any modern assessment would follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key acute toxicity studies based on these guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

- Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).[12][13]
- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[14]

- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.
 - Dosing is performed in a stepwise manner using a limited number of animals at each step. Starting doses are chosen from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[15]
 - The outcome of the first step determines the dose for the next step (either higher or lower).
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[14]
- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.

Acute Dermal Toxicity (Based on OECD Guideline 402)


- Objective: To assess the health hazards likely to arise from a single, short-term dermal exposure to a substance.[16][17]
- Test Animals: Healthy, young adult rodents (rats, rabbits, or guinea pigs) are typically used. [17]
- Procedure:
 - The fur is clipped from the dorsal area of the trunk of the test animals.
 - The test substance is applied uniformly over an area of at least 10% of the body surface. [18][19]
 - The treated area is covered with a porous gauze dressing for a 24-hour exposure period. [19]

- Observations: Animals are observed for mortality and signs of systemic and local (skin) toxicity for at least 14 days. Body weights are recorded weekly.[18]
- Endpoint: The study provides information on dermal irritation and absorption leading to systemic toxicity, allowing for GHS classification.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

- Objective: To determine the health hazards likely to arise from short-term exposure to an airborne substance (gas, vapor, or aerosol).[20][21]
- Test Animals: Healthy, young adult rodents (typically rats) are used.[21]
- Procedure:
 - Animals are placed in a dynamic inhalation exposure chamber.
 - The test substance is generated as a vapor or aerosol at a controlled concentration.
 - Exposure is typically for a fixed duration, usually 4 hours.[21][22]
- Observations: Animals are monitored for mortality, clinical signs of toxicity (including respiratory effects), and body weight changes for at least 14 days post-exposure.[22]
- Endpoint: The study is used to estimate the median lethal concentration (LC50) and to classify the substance based on its inhalation toxicity.[22]

Below is a generalized workflow for an acute toxicity study.

[Click to download full resolution via product page](#)

Generalized workflow for an acute toxicity study based on OECD guidelines.

Conclusion

Cacodyl oxide is an extremely toxic organoarsenic compound with significant acute and chronic hazards, including carcinogenicity. While quantitative toxicity data for the compound itself is scarce, information on its metabolite, cacodylic acid, and the well-established mechanisms of arsenic toxicity provide a strong basis for its hazard assessment. The primary mechanisms of toxicity involve the disruption of cellular energy production and the induction of oxidative stress, leading to cellular damage and apoptosis. Any handling or research involving **cacodyl oxide** or related compounds necessitates strict adherence to safety protocols and a thorough understanding of its severe toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cacodyl oxide - Wikipedia [en.wikipedia.org]
- 2. Buy Cacodyl oxide | 503-80-0 [smolecule.com]
- 3. Cadet's fuming liquid - Wikipedia [en.wikipedia.org]
- 4. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]
- 5. Cacodyl [drugfuture.com]
- 6. Cacodylic acid - Wikipedia [en.wikipedia.org]
- 7. Arsenic poisoning - Wikipedia [en.wikipedia.org]
- 8. Dimethylarsinic Acid | C₂H₇AsO₂ | CID 2513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cellular response to oxidative damage in lung induced by the administration of dimethylarsinic acid, a major metabolite of inorganic arsenics, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inorganic and dimethylated arsenic species induce cellular p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. Oecd acute,subacute, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 20. oecd.org [oecd.org]
- 21. search.library.brandeis.edu [search.library.brandeis.edu]
- 22. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- To cite this document: BenchChem. [The Toxicity and Hazards of Cacodyl Oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3343075#toxicity-and-hazards-of-cacodyl-oxide\]](https://www.benchchem.com/product/b3343075#toxicity-and-hazards-of-cacodyl-oxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

